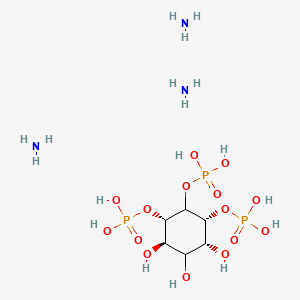

D-Ins 1,4,5-Trisphosphat-Triammoniumsalz

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

D-Ins 1,4,5-trisphosphate triammonium salt is extensively used in scientific research due to its role in intracellular calcium signaling. It is utilized in studies related to cellular regulation, signal transduction, and calcium homeostasis. In medicine, it is investigated for its potential therapeutic applications in diseases involving calcium signaling dysregulation, such as neurodegenerative disorders and cardiovascular diseases .

In the field of chemistry, D-Ins 1,4,5-trisphosphate triammonium salt is used as a reagent in the synthesis of other biologically active molecules. In biology, it serves as a tool to study the mechanisms of calcium release and its effects on various cellular processes. Industrially, it is employed in the production of pharmaceuticals and biochemical reagents .

Wirkmechanismus

Target of Action

The primary target of D-Ins 1,4,5-trisphosphate triammonium salt, also known as azane;[(1S,2R,4R,5R)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate, is the inositol trisphosphate receptors (IP3Rs) located on the endoplasmic reticulum (ER) membrane .

Mode of Action

The compound interacts with its target, the IP3Rs, on the ER membrane . Upon activation by extracellular stimuli, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate D-Ins 1,4,5-trisphosphate triammonium salt . This compound then diffuses through the cytoplasm and binds to IP3Rs, leading to the opening of calcium channels and subsequent release of calcium ions from intracellular stores into the cytoplasm .

Biochemical Pathways

The release of calcium ions from intracellular stores into the cytoplasm triggers downstream signaling cascades . These cascades influence various cellular processes such as muscle contraction, secretion, and gene expression .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of D-Ins 1,4,5-trisphosphate triammonium salt’s action primarily involve the regulation of intracellular calcium signaling . By inducing the release of calcium ions from intracellular stores, it plays a pivotal role in cellular regulation .

Biochemische Analyse

Biochemical Properties

The primary role of D-Ins 1,4,5-trisphosphate triammonium salt in biochemical reactions involves its interaction with inositol trisphosphate receptors (IP3Rs) on the endoplasmic reticulum (ER) membrane . Upon activation by extracellular stimuli, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate Ins (1,4,5)P3 .

Cellular Effects

D-Ins 1,4,5-trisphosphate triammonium salt influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It triggers the opening of calcium channels and subsequent release of calcium ions from intracellular stores into the cytoplasm . This calcium release triggers downstream signaling cascades, influencing various cellular processes such as muscle contraction, secretion, and gene expression .

Molecular Mechanism

The molecular mechanism of D-Ins 1,4,5-trisphosphate triammonium salt primarily involves its interaction with IP3Rs on the ER membrane . It binds to IP3Rs, leading to the opening of calcium channels and subsequent release of calcium ions from intracellular stores into the cytoplasm .

Metabolic Pathways

D-Ins 1,4,5-trisphosphate triammonium salt is involved in the phosphoinositide pathway . It is generated by the hydrolysis of PIP2 by PLC

Transport and Distribution

D-Ins 1,4,5-trisphosphate triammonium salt is a soluble molecule and is capable of diffusing through the cytoplasm to the ER

Subcellular Localization

The subcellular localization of D-Ins 1,4,5-trisphosphate triammonium salt is primarily at the ER, where it interacts with IP3Rs

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of D-Ins 1,4,5-trisphosphate triammonium salt typically involves the phosphorylation of myo-inositol. The process includes multiple steps of phosphorylation using specific reagents and catalysts to achieve the desired trisphosphate configuration. The reaction conditions often require controlled pH, temperature, and the presence of specific enzymes or chemical catalysts to ensure the correct positioning of phosphate groups .

Industrial Production Methods: Industrial production of D-Ins 1,4,5-trisphosphate triammonium salt involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often employing advanced purification techniques such as chromatography and crystallization to isolate the final product. The production is carried out under stringent quality control measures to ensure consistency and compliance with regulatory standards .

Analyse Chemischer Reaktionen

Types of Reactions: D-Ins 1,4,5-trisphosphate triammonium salt primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in hydrolysis reactions where the phosphate groups are cleaved by specific phosphatases .

Common Reagents and Conditions: Common reagents used in the reactions involving D-Ins 1,4,5-trisphosphate triammonium salt include ATP (adenosine triphosphate) for phosphorylation and specific phosphatases for dephosphorylation. The reactions typically occur under physiological conditions, with pH and temperature maintained to mimic cellular environments .

Major Products Formed: The major products formed from the reactions of D-Ins 1,4,5-trisphosphate triammonium salt include various phosphorylated derivatives of inositol, such as inositol 1,3,4,5-tetrakisphosphate. These products play crucial roles in cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

- D-myo-Inositol 1,4,5-trisphosphate trisodium salt

- D-myo-Inositol 1,3,4,5-tetrakisphosphate

- L-α-Phosphatidyl-D-myo-inositol-4,5-bisphosphate triammonium salt

Uniqueness: D-Ins 1,4,5-trisphosphate triammonium salt is unique due to its specific role in calcium signaling and its ability to interact with inositol trisphosphate receptors. Compared to other similar compounds, it has a distinct phosphorylation pattern that allows it to specifically regulate intracellular calcium levels. This specificity makes it a valuable tool in both research and therapeutic applications .

Eigenschaften

IUPAC Name |

azane;[(1S,2R,4R,5R)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3.3H3N/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);3*1H3/t1?,2-,3-,4-,5+,6?;;;/m1.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXUDDKTOUDFBJ-ZWBVJREFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O.N.N.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O.N.N.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H24N3O15P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.